molecular formula C12H23NO4 B13692354 Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate

Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate

Cat. No.: B13692354
M. Wt: 245.32 g/mol
InChI Key: QCKAICTVQYTIFH-UHFFFAOYSA-N
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Description

Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid

    Substitution: Sodium hydroxide, water

    Reduction: Lithium aluminum hydride, ether

Major Products Formed

    Deprotection: 3-amino-2-methylpropanoic acid

    Substitution: 3-[Boc(methyl)amino]-2-methylpropanoic acid

    Reduction: 3-[Boc(methyl)amino]-2-methylpropanol

Mechanism of Action

The mechanism of action of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate can be compared with other Boc-protected amino acids and esters:

    Ethyl 3-[Boc(amino)]-2-methylpropanoate: Similar structure but without the methyl group on the amine.

    Ethyl 3-[Boc(ethyl)amino]-2-methylpropanoate: Similar structure but with an ethyl group instead of a methyl group on the amine.

    Ethyl 3-[Boc(phenyl)amino]-2-methylpropanoate: Similar structure but with a phenyl group instead of a methyl group on the amine.

These compounds share similar reactivity and applications but differ in their steric and electronic properties, which can influence their behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

ethyl 2-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C12H23NO4/c1-7-16-10(14)9(2)8-13(6)11(15)17-12(3,4)5/h9H,7-8H2,1-6H3

InChI Key

QCKAICTVQYTIFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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